molecular formula C₂₁H₂₃ClO₅ B1159215 21-Dehydro-6α-chloro Prednisone

21-Dehydro-6α-chloro Prednisone

Cat. No.: B1159215
M. Wt: 390.86
Attention: For research use only. Not for human or veterinary use.
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Description

21-Dehydro-6α-chloro Prednisone is a synthetic chlorinated derivative of the glucocorticoid prednisone, which is a cornerstone anti-inflammatory and immunosuppressive agent . This structurally modified analog is primarily of interest in pharmaceutical and steroid chemistry research for investigating the structure-activity relationships (SAR) of corticosteroid molecules. The introduction of a chlorine atom at the 6α position is a known structural modification aimed at modulating the compound's affinity for glucocorticoid and mineralocorticoid receptors, thereby altering its metabolic profile, potency, and selectivity compared to its parent compound . Researchers utilize this compound to probe the biochemical pathways of steroid metabolism, particularly the enzymatic conversion and deactivation processes involving 11β-hydroxysteroid dehydrogenase, which is crucial for the activation of prednisone to prednisolone . The 21-dehydro modification further designates it as an aldehyde intermediate, making it a relevant subject for studying the metabolic pathways of prednisone and its analogs . Its primary research value lies in the development and characterization of novel corticosteroid analogs, the study of their mechanisms of action, and the exploration of their potential anti-inflammatory and immunosuppressive effects in experimental models. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C₂₁H₂₃ClO₅

Molecular Weight

390.86

Synonyms

(6α)-6-Chloro-17-hydroxy-3,11,20-trioxopregna-1,4-dien-21-al; 

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Strategies for the Dehydrohalogenation of Steroidal Precursors

The synthesis of 21-Dehydro-6α-chloro Prednisone (B1679067) necessitates the introduction of a chlorine atom at the 6α-position and the creation of a double bond at the C1-C2 position, a feature already present in the prednisone precursor. The term "dehydrohalogenation" in this context can be multifaceted, referring to processes that ultimately yield the desired halogenated and unsaturated final product.

Specific Approaches for 6α-Chloro Functionalization

The introduction of a chlorine atom at the 6α-position of the prednisone steroid nucleus is a critical step in the synthesis of 21-Dehydro-6α-chloro Prednisone. This transformation requires stereoselective methods to ensure the correct orientation of the chlorine atom.

A common approach involves the formation of a 3-enol ether or a 3-enamine from the prednisone precursor, followed by reaction with a source of electrophilic chlorine. For instance, the 3-keto group of a Δ⁵-intermediate can be converted to an enol ether, which then reacts with a chlorinating agent like N-chloroacetamide or hypochlorous acid to introduce the chlorine at the C6 position. The subsequent hydrolysis of the enol ether and isomerization of the double bond back to the Δ⁴ position can yield the 6α-chloro-3-keto-Δ⁴-steroid. The stereoselectivity of this addition is crucial, and reaction conditions are optimized to favor the formation of the 6α-isomer.

Another method involves the direct reaction of a 3-keto-Δ¹,⁴-diene steroid, such as prednisone, with a chlorinating agent. However, controlling the regioselectivity and stereoselectivity of this reaction can be challenging.

A more controlled method for introducing the 6α-chloro group involves the epoxidation of the Δ⁵ double bond of a suitable precursor, followed by ring-opening with a chlorine source. This approach often provides better stereochemical control.

The table below summarizes potential reagents for the 6α-chlorination of a prednisone precursor.

Reagent/MethodDescriptionPotential Outcome
N-Chloroacetamide/Perchloric AcidReaction with a 3-enol ether of a Δ⁵-prednisone intermediate.Formation of the 6α-chloro derivative.
Hypochlorous Acid (HOCl)Addition to a Δ⁵-double bond.Can yield a mixture of chlorohydrin isomers, which can be further converted to the 6α-chloro derivative.
Chromyl ChlorideReaction with a 3-keto-Δ⁵-steroid. google.comCan introduce a chlorine at C6, but may also lead to other oxidation products.

Introduction of the 21-Dehydro Moiety

The "21-dehydro" moiety in 21-Dehydro-6α-chloro Prednisone refers to the oxidation of the 21-hydroxyl group to a 21-aldehyde (21-formyl) group. This transformation requires a selective oxidation method that does not affect other sensitive functional groups in the molecule, such as the 11-keto group and the 17-hydroxyl group.

Several mild oxidation reagents are suitable for the selective oxidation of primary alcohols, like the 21-hydroxyl group of a corticosteroid, to an aldehyde.

Dess-Martin Periodinane (DMP) Oxidation: The Dess-Martin oxidation is a widely used method for the mild oxidation of primary alcohols to aldehydes. wikipedia.orgwikipedia.orgchemistrysteps.comalfa-chemistry.comorganic-chemistry.org The reaction is typically carried out under neutral conditions at room temperature, which is advantageous for complex molecules like corticosteroids. The high chemoselectivity of DMP allows for the oxidation of the 21-hydroxyl group without affecting other functional groups. wikipedia.org

Corey-Kim Oxidation: The Corey-Kim oxidation is another effective method for converting primary alcohols to aldehydes. wikipedia.orgalfa-chemistry.comnrochemistry.comjk-sci.comjkchemical.com This reaction uses N-chlorosuccinimide (NCS) and dimethyl sulfide (B99878) (DMS) to generate the oxidizing species. While effective, care must be taken as allylic and benzylic alcohols can be converted to the corresponding chlorides under these conditions. wikipedia.org

Other Methods: Other oxidation methods, such as the use of cupric acetate (B1210297) and air, have also been reported for the oxidation of the 21-hydroxyl group in corticosteroids to an aldehyde. For example, [¹⁴C]-labeled dexamethasone (B1670325) was oxidized to its 21-aldehyde using cupric acetate in methanol. This method could potentially be applied to a 6α-chloro prednisone precursor.

The table below details some selective oxidation methods for the 21-hydroxyl group.

Oxidation MethodReagent(s)Key Features
Dess-Martin OxidationDess-Martin Periodinane (DMP)Mild, neutral pH, high chemoselectivity, room temperature. wikipedia.orgwikipedia.orgchemistrysteps.comalfa-chemistry.comorganic-chemistry.org
Corey-Kim OxidationN-chlorosuccinimide (NCS), Dimethyl Sulfide (DMS), Triethylamine (Et₃N)Effective for primary alcohols, but potential for chlorination of sensitive groups. wikipedia.orgalfa-chemistry.comnrochemistry.comjk-sci.comjkchemical.com
Cupric Acetate/AirCupric Acetate (Cu(OAc)₂)A milder, air-based oxidation method.

Total Synthesis and Partial Synthesis Routes

The synthesis of 21-Dehydro-6α-chloro Prednisone is primarily achieved through partial synthesis from readily available corticosteroid starting materials like prednisone or hydrocortisone (B1673445). A total synthesis from simple organic molecules would be a much more complex and economically unviable approach for this type of molecule.

Regioselective Functionalization at C-6, C-21, and C-11 Positions

The synthesis of 21-Dehydro-6α-chloro Prednisone is a prime example of the need for highly regioselective reactions in steroid chemistry.

C-6 Position: The introduction of the 6α-chloro group must be specific to this position and stereochemistry. As discussed in section 2.1.1, this is typically achieved by exploiting the reactivity of the enol or enol ether of the 3-keto-Δ⁴ system.

C-21 Position: The oxidation of the 21-hydroxyl group to an aldehyde requires a reagent that specifically targets a primary alcohol in the presence of a tertiary alcohol at C-17 and a ketone at C-11. The methods described in section 2.1.2 are chosen for this high degree of regioselectivity.

C-11 Position: The 11-keto group of prednisone is relatively unreactive towards the mild oxidizing agents used for the C-21 position. If starting from a precursor with an 11β-hydroxyl group (like prednisolone), this would need to be oxidized to the ketone, a standard transformation in steroid synthesis often achieved using reagents like chromium trioxide.

A plausible partial synthesis route would involve the following sequence:

Protection of the 17- and 21-hydroxyl groups of a suitable prednisone precursor if necessary.

Introduction of the 6α-chloro group.

Deprotection of the hydroxyl groups.

Selective oxidation of the 21-hydroxyl group to the aldehyde.

Stereochemical Control in Dehydrohalogenation and Dehydrogenation Reactions

Stereochemical control is a paramount concern in the synthesis of 21-Dehydro-6α-chloro Prednisone.

6α-Chloro Group: The introduction of the chlorine atom at the C-6 position must result in the α-configuration. The stereochemical outcome of the chlorination of enol ethers is influenced by the steric environment of the steroid nucleus. The approach of the electrophilic chlorine source is generally favored from the less hindered α-face of the steroid.

Dehydrogenation at C1-C2: In the context of prednisone, the 1,2-dehydrogenation is already present. If starting from a hydrocortisone-type precursor, this double bond is introduced microbially or through chemical dehydrogenation, for example, using selenium dioxide or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone). The stereochemistry of this dehydrogenation is critical for the biological activity of the resulting corticosteroid.

Derivatization and Analogues of 21-Dehydro-6α-chloro Prednisone

While specific derivatization of 21-Dehydro-6α-chloro Prednisone is not extensively documented in the public domain, the chemical handles present on the molecule offer several possibilities for creating analogues. These modifications could be explored to modulate the compound's properties.

C-17 and C-21 Positions: The 17-hydroxyl group and the 21-aldehyde can be derivatized. For instance, the 17-hydroxyl could be esterified. The 21-aldehyde is a reactive functional group that can undergo various reactions, such as conversion to an oxime, hydrazone, or acetal. It could also be further oxidized to a carboxylic acid or reduced back to an alcohol.

C-11 Position: The 11-keto group can be reduced to an 11β-hydroxyl group, which could then be esterified.

Other Positions: Further modifications at other positions of the steroid nucleus, such as the introduction of a methyl group at C-16, are common in corticosteroid chemistry to enhance activity and reduce side effects.

The table below outlines potential derivatization strategies for 21-Dehydro-6α-chloro Prednisone.

PositionFunctional GroupPotential DerivatizationResulting Analogue
C-17HydroxylEsterification17-O-acyl-21-dehydro-6α-chloro Prednisone
C-21AldehydeOximation21-oximino-6α-chloro Prednisone
C-21AldehydeAcetal formation21,21-dialkoxy-6α-chloro Prednisone
C-11KetoReduction6α-chloro-11β,17α-dihydroxy-21-dehydropregna-1,4-diene-3,20-dione

These potential derivatives could exhibit different pharmacokinetic and pharmacodynamic profiles compared to the parent compound.

Synthesis of C-17 and C-21 Ester Derivatives

The introduction of ester groups at the C-17 and C-21 positions is a critical modification in corticosteroid chemistry, often used to create prodrugs or alter the pharmacokinetic profile of the parent compound. A common strategy for selective C-17 esterification involves the formation of a 17α,21-cyclic orthoester intermediate. google.com This intermediate is formed by reacting the 17,21-dihydroxy corticosteroid with an orthoester. Subsequent acid-catalyzed ring opening of this cyclic intermediate can then yield the desired 17α-ester. google.com However, a significant challenge in this process is the potential for a side reaction leading to the formation of the 21-ester by-product, which can significantly lower the yield of the target C-17 ester. google.com

Another approach involves the direct esterification of the hydroxyl groups. For instance, a 17,21-diacetate can be formed by treating the corticosteroid with acetic anhydride. google.com A method has been described for converting corticosteroid 17α,21-cyclic ortho esters into 17α-acyloxy-21-chloro-21-deoxy derivatives, highlighting the versatility of these intermediates in generating various functionalized steroids. nih.gov The synthesis of C-17 ester derivatives of other steroids, like andrographolide, has been achieved by coupling the 17-OH group with various acids using coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 4-dimethylaminopyridine (B28879) (DMAP). nih.gov

Method Description Key Reagents/Intermediates Potential Issues
Cyclic Orthoester Intermediate A two-step process where a 17,21-dihydroxy steroid reacts to form a cyclic orthoester, which is then opened under acidic conditions to yield the 17-ester. google.comOrthoester, Acid catalystFormation of 21-ester by-product, reducing yield. google.com
Direct Diesterification Formation of a 17,21-diester by reacting the steroid with an acylating agent. google.comAcetic anhydride, Potassium acetate. google.comLacks selectivity between C-17 and C-21 hydroxyls.
Conversion to 21-chloro derivative A method to convert 17α,21-cyclic ortho esters to 17α-acyloxy-21-chloro-21-deoxy derivatives. nih.govCyclic orthoester intermediate. nih.govSpecific to creating 21-deoxy-21-chloro compounds. nih.gov

Exploration of Modifications on Ring A and B for Novel Analogues

Modifications to the A and B rings of the steroid nucleus are fundamental strategies for developing novel analogues with enhanced potency or altered biological activity. Research into the metabolic processes of corticosteroids like hydrocortisone has shown that modifications such as 6-position fluorination, 9-position fluorination, and 1,2-position dehydrogenation can significantly improve drug activity while suppressing side effects. google.com

The introduction of a halogen at the 6α-position of the B-ring is a key modification. For example, 6α-chlorocortisone acetate and 6α-chloroprednisone acetate have demonstrated enhanced activity compared to their non-chlorinated counterparts. scite.ai In contrast, the 6β-chloro isomer showed reduced activity, highlighting the stereochemical importance of this substitution. scite.ai The synthesis of 6α-fluoro corticosteroids can be achieved through the stereoselective fluorination of enolized 21-esters of specific pregnadiene epoxides. google.com

Ring A modifications often involve creating a double bond between C1 and C2, a feature characteristic of prednisone and prednisolone (B192156). This dehydrogenation is a critical step in enhancing glucocorticoid activity. google.com The combination of these modifications, such as the presence of a 6α-chloro substituent and a Δ¹,⁴-diene system in Ring A, results in novel analogues with unique chemical and biological properties.

Modification Ring Description Example Compound/Intermediate
Dehydrogenation AIntroduction of a double bond between C1 and C2. google.comPrednisone, Prednisolone
6α-Halogenation BIntroduction of a chlorine or fluorine atom at the 6α-position. google.comscite.ai6α-chloroprednisone acetate, 6α-fluorocorticosteroids
Epoxidation/Ring Opening BFormation of a 9β,11β-epoxide intermediate which can be opened with agents like hydrofluoric acid to introduce a 9α-fluoro group. google.com9β,11β-epoxy-16β-methylpregna-1,4-diene-3,20-dione 17,21-diacetate

Impurity Profiling and Formation Pathways during Synthesis of Related Steroids

Impurity profiling, which includes the identification, quantification, and characterization of impurities in drug substances, is a critical aspect of pharmaceutical quality control. researchgate.net Impurities can originate from various sources, including starting materials, intermediates from side reactions, or degradation products. researchgate.net

The complexity of steroid synthesis, which often involves multiple steps, increases the likelihood of impurity formation. These can include stereoisomers, products of incomplete reactions, or by-products from competing reaction pathways. For instance, during the chlorination of the 6-position, there is a risk of forming the undesired 6β-chloro isomer alongside the desired 6α-chloro product.

Modern analytical techniques are essential for effective impurity profiling. High-performance liquid chromatography (HPLC), often coupled with mass spectrometry (HPLC-MS), is a powerful tool for separating, detecting, and identifying impurities, even at trace levels. researchgate.net

Impurity Type Origin Example Analytical Method
Isomeric By-products Side reactions during synthesis21-ester formed during C-17 ester synthesis via orthoester hydrolysis. google.comHPLC, Recrystallization
Stereoisomers Non-selective reactions6β-chloro isomer formed during 6α-chlorination. Chromatographic separation
Unreacted Intermediates Incomplete reactionsResidual starting materials or intermediates. researchgate.netHPLC, HPLC-MS
Degradation Products Instability of product or intermediatesProducts from hydrolysis or oxidation.Stability-indicating HPLC methods

Structure Activity Relationship Sar Studies

Impact of 6α-Chloro Substitution on Glucocorticoid Receptor Binding Affinity

The introduction of a halogen atom at the 6α position of the steroid nucleus is a well-established strategy for enhancing glucocorticoid potency. researchgate.net This modification significantly influences the molecule's binding affinity for the glucocorticoid receptor. The 6α-chloro group in 21-Dehydro-6α-chloro Prednisone (B1679067) is expected to increase its activity compared to its non-halogenated parent compound, prednisone.

Halogenation is a key tool in medicinal chemistry for modulating a drug's pharmacodynamic and pharmacokinetic properties. In corticosteroids, the introduction of a halogen, such as chlorine or fluorine, can profoundly impact receptor binding affinity. nih.gov The nature and position of the halogen atom are critical determinants of its effect. nih.govnih.gov

The primary mechanisms by which halogenation enhances binding affinity include:

Electronic Effects : Halogens are highly electronegative. The electron-withdrawing nature of the 6α-chloro group can influence the electronic distribution across the steroid's A-ring, potentially leading to more favorable electrostatic interactions with amino acid residues in the GR's ligand-binding pocket.

Conformational Effects : The size of the halogen atom can induce subtle changes in the conformation of the steroid's A-ring. This can lead to a more optimal fit within the receptor, enhancing the stability of the steroid-receptor complex. nih.gov

The 9α-fluoro substitution is another common modification that dramatically increases glucocorticoid activity, as seen in potent steroids like dexamethasone (B1670325). researchgate.netwikipedia.org Both 6α-chloro and 9α-fluoro substitutions enhance potency, but they do so through distinct positional influences on the steroid molecule.

9α-Fluoro Substitution : The 9α-fluoro group exerts a powerful inductive effect that increases the acidity of the 11β-hydroxyl group. This enhances its hydrogen-bonding capability with the receptor, a critical interaction for high-affinity binding and agonist activity. nih.gov

6α-Chloro Substitution : The 6α-chloro group, located on the "underside" of the steroid A-ring, is thought to enhance activity primarily by altering the conformation of the A-ring and protecting the steroid from metabolic degradation. researchgate.net

While both modifications increase potency, the 9α-fluoro group generally has a more pronounced effect on glucocorticoid activity than a 6α-chloro group. However, combining these features, or using them to fine-tune activity and selectivity, is a common strategy in steroid design.

CompoundKey Structural FeatureRelative Glucocorticoid Potency (Approx.)
Hydrocortisone (B1673445)Base Structure1
PrednisoneΔ1 Double Bond4
Fludrocortisone9α-Fluoro10
Dexamethasone9α-Fluoro, 16α-Methyl25

Influence of 21-Dehydro Group on Receptor Binding and Selectivity

The C-21 position of corticosteroids typically bears a hydroxyl group, which is crucial for activity. The presence of a 21-dehydro group—an aldehyde or ketone—in place of the hydroxyl group significantly alters the molecule's interaction with the glucocorticoid receptor.

The 21-hydroxyl group in classic glucocorticoids like cortisol and prednisolone (B192156) is known to form important hydrogen bonds with the receptor, contributing significantly to binding affinity. nih.gov Replacing this hydroxyl group with a carbonyl (aldehyde/ketone) functionality, as in a 21-dehydro compound, removes this key hydrogen bond donor. This change is generally associated with a decrease in binding affinity compared to the 21-hydroxyl counterpart. nih.gov

However, the C-21 aldehyde itself is a reactive functional group. While it may bind to the GR with lower affinity, it can be enzymatically reduced in vivo by dehydrogenases to the corresponding active 21-hydroxyl steroid. nih.gov Therefore, a 21-dehydro steroid might function as a prodrug, being converted to its more active form at the target tissue. The C-20 ketone and the C-21 aldehyde can also interact with different residues within the binding pocket, although these interactions are generally less stabilizing than the hydrogen bond formed by a 21-hydroxyl group. nih.gov

The binding of a steroid to the glucocorticoid receptor induces a significant conformational change in the receptor's ligand-binding domain (LBD). nih.gov This change is essential for the dissociation of chaperone proteins (like hsp90), receptor dimerization, nuclear translocation, and the recruitment of coactivator or corepressor proteins that ultimately regulate gene transcription. nih.govoup.comoup.com

The specific shape and functional groups of the steroid ligand dictate the final conformation of the LBD. The absence of the 21-hydroxyl group and the presence of the bulky 6α-chloro substituent in 21-Dehydro-6α-chloro Prednisone would result in a unique steroid-receptor complex conformation. This specific conformation influences which coregulatory proteins are recruited, thereby fine-tuning the transcriptional response. oup.com The flexibility of the steroid side chain at C-17 is also a critical factor, and the C-21 aldehyde would confer different conformational possibilities than a C-21 hydroxyl. nih.gov

Interplay of Δ1 Double Bond and Substituents on Steroid Nucleus

The Δ1 double bond, which characterizes prednisone and its derivatives, is a critical structural feature that enhances glucocorticoid activity and selectivity. This double bond flattens the A-ring of the steroid nucleus. This altered geometry improves the fit of the steroid into the glucocorticoid receptor and is known to increase anti-inflammatory potency while reducing the mineralocorticoid (salt-retaining) side effects associated with cortisol. unimi.it

The effects of the Δ1 double bond are synergistic with the other substituents. The increased potency from the 6α-chloro group is layered on top of the enhanced glucocorticoid selectivity provided by the Δ1 double bond. The final activity of 21-Dehydro-6α-chloro Prednisone is therefore a composite of these individual structural modifications:

Δ1 Double Bond : Increases glucocorticoid selectivity and potency over the hydrocortisone backbone.

6α-Chloro Group : Further enhances potency through electronic and conformational effects.

21-Dehydro Group : Likely reduces intrinsic binding affinity but may provide a prodrug-like profile.

Together, these features create a compound with a distinct and complex structure-activity relationship, designed to optimize potency and receptor interaction.

Effects on Glucocorticoid Receptor Allosteric Modulation

The binding of a ligand to the glucocorticoid receptor (GR) is not a simple on-off switch but rather a nuanced process that induces conformational changes in the receptor protein. This phenomenon, known as allosteric modulation, dictates the receptor's subsequent interactions with co-regulator proteins and DNA, ultimately shaping the downstream transcriptional response. nih.govnih.gov The structure of the steroidal ligand plays a pivotal role in this process, with different substituents guiding the GR into distinct active conformations. frontiersin.org

While direct studies on 21-Dehydro-6α-chloro Prednisone are not available, the effects of its constituent modifications can be inferred from research on other glucocorticoids. The binding of various steroid ligands, such as dexamethasone and prednisolone, to the GR leads to subtle variations in the receptor's conformation. nih.gov These structural shifts can influence the allosteric communication between the ligand-binding pocket and the co-regulator binding surfaces, such as the AF-2 interface. nih.gov

The nature of the ligand can act as a continuous dial, fine-tuning the allosteric free energy and potentially altering the pathway of allosteric transmission within the GR. nih.gov For instance, even minor changes in a ligand's structure can lead to significant variations in the resulting biological response, a concept central to the development of selective glucocorticoid receptor modulators (SEGRMs). ugent.be These modulators aim to promote specific GR-mediated pathways, such as transrepression (associated with anti-inflammatory effects), over others like transactivation (linked to metabolic side effects). ugent.be

The introduction of a 6α-chloro group and a 21-aldehyde function, as in 21-Dehydro-6α-chloro Prednisone, would be expected to induce a unique conformational state in the GR. The electronegativity and size of the chlorine atom at the 6α position, coupled with the reactive aldehyde at C21, would likely alter the network of interactions within the ligand-binding pocket, thereby allosterically modulating the receptor's functional surfaces. This tailored modulation could potentially lead to a distinct profile of gene regulation compared to prednisone or other halogenated corticosteroids.

Structure-Function Relationships of Prednisone-Derived Scaffolds

The pharmacological activity of prednisone and its derivatives is highly dependent on their molecular architecture. Key structural features are essential for glucocorticoid activity, and specific modifications can enhance potency and selectivity. researchgate.net

The foundational structure for glucocorticoid activity includes a 3-keto group and a double bond between carbons 4 and 5 (Δ⁴) in ring A. researchgate.net The introduction of an additional double bond between carbons 1 and 2 (Δ¹) in ring A, which differentiates prednisone from cortisone (B1669442), selectively increases glucocorticoid activity. researchgate.net

Table 1: Key Structural Modifications and their Effects on Glucocorticoid Activity

Structural Modification Effect on Activity Reference
Δ¹ Double Bond (Ring A) Selectively increases glucocorticoid activity. researchgate.net
6α-Halogenation Enhances both glucocorticoid and mineralocorticoid potency. researchgate.netuomustansiriyah.edu.iq
9α-Halogenation Significantly enhances both glucocorticoid and mineralocorticoid activity. uomustansiriyah.edu.iq
16α/β-Methyl or 16α-Hydroxyl Group Reduces mineralocorticoid (salt-retaining) activity. researchgate.net
21-Hydroxyl Group Important for topical and systemic activity. nih.gov
21-Esterification Can decrease binding affinity compared to the parent alcohol. nih.gov

The modification at the C21 position is also critical for activity. The 21-hydroxyl group of prednisone and prednisolone is crucial for their biological function. nih.gov In 21-Dehydro-6α-chloro Prednisone, this hydroxyl group is replaced by an aldehyde (a dehydro form). While research on 21-aldehyde derivatives is limited, studies on intestinal bacterial enzymes have identified corticosteroid 21-dehydroxylase activity, which removes the 21-hydroxyl group. nih.gov The presence of a reactive aldehyde at C21 would significantly alter the chemical properties of the side chain, potentially impacting receptor binding and metabolic stability. Research on other C21 modifications, such as esterification, has shown that changes at this position can decrease receptor binding affinity compared to the parent 21-hydroxyl compound. nih.gov

Molecular and Cellular Mechanism of Action Preclinical Focus

The biological activities of glucocorticoids are primarily mediated through their interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily of ligand-activated transcription factors.

Glucocorticoid Receptor (GR) Binding and Activation Kinetics

Limited specific data exists for the binding affinity and kinetics of 21-Dehydro-6α-chloro Prednisone (B1679067) to the glucocorticoid receptor. However, based on its structural features as a chlorinated derivative of prednisone, it is anticipated to function as a GR agonist. The presence and position of a halogen atom in a corticosteroid can influence its potency and side effect profile.

General principles of GR binding involve the ligand diffusing across the cell membrane and binding to the GR, which resides in the cytoplasm in an inactive complex with chaperone proteins. This binding is a critical determinant of the compound's potency.

Ligand-Induced Conformational Changes of the Glucocorticoid Receptor

Upon ligand binding, the GR undergoes a significant conformational change. This alteration is a crucial step that leads to the dissociation of the chaperone protein complex, exposing nuclear localization signals on the receptor. While specific conformational changes induced by 21-Dehydro-6α-chloro Prednisone have not been documented, this process is a hallmark of GR activation by agonist ligands.

Nuclear Translocation Dynamics of 21-Dehydro-6α-chloro Prednisone-GR Complex

Following the conformational change, the activated ligand-GR complex translocates from the cytoplasm into the nucleus. The dynamics of this translocation, including its rate and efficiency, are key factors in the onset and duration of the glucocorticoid response. Studies on other glucocorticoids have shown that this is an active, energy-dependent process. The specific nuclear translocation dynamics for the 21-Dehydro-6α-chloro Prednisone-GR complex have not been characterized.

Genomic Mechanisms: Gene Transcription Modulation

Once in the nucleus, the ligand-GR complex modulates the transcription of target genes, which is the primary mechanism for the therapeutic and adverse effects of glucocorticoids.

Glucocorticoid Response Element (GRE) Interaction and Transactivation

The activated GR complex can directly bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction typically leads to the recruitment of co-activator proteins and the basal transcription machinery, resulting in the increased transcription (transactivation) of anti-inflammatory genes. The specific GRE-binding profile and transactivation potential of 21-Dehydro-6α-chloro Prednisone have not been reported.

Transcription Factor Cross-Talk (e.g., NF-κB, AP-1) and Transrepression Pathways

A major component of the anti-inflammatory action of glucocorticoids is the suppression of pro-inflammatory gene expression. This occurs through a mechanism called transrepression, where the activated GR interacts with and inhibits the activity of other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). These transcription factors are key drivers of the inflammatory response. The ability of the 21-Dehydro-6α-chloro Prednisone-GR complex to engage in this cross-talk and mediate transrepression is presumed but not experimentally detailed in available literature.

Cellular Responses in Preclinical Models

In Vitro Studies on Immune Cells (e.g., Lymphocyte Proliferation, Macrophage Activation)

Preclinical in vitro studies on the direct effects of 21-Dehydro-6α-chloro Prednisone on immune cells have not been specifically reported. However, extensive research on related corticosteroids like prednisone, prednisolone (B192156), and dexamethasone (B1670325) provides a strong basis for inferring its likely activities. nih.govnih.gov

Glucocorticoids are known to have profound effects on lymphocyte proliferation. Studies on prednisolone have shown that it inhibits lymphocyte stimulation by mitogens such as phytohemagglutinin (PHA) in a dose-dependent manner. nih.gov This effect is generally not due to cell lysis but rather an inhibition of cell activation and entry into the cell cycle. nih.gov In vivo administration of corticosteroids like prednisone leads to a transient but significant decrease in circulating lymphocytes, particularly T-lymphocytes. nih.gov

Regarding macrophage activation, glucocorticoids are known to promote an anti-inflammatory phenotype. They can increase macrophage phagocytosis of apoptotic cells, a process that helps in the resolution of inflammation. nih.gov Furthermore, glucocorticoids can suppress the activation of pro-inflammatory macrophages. wikipedia.org

The expected effects of 21-Dehydro-6α-chloro Prednisone on these immune cells are summarized in the table below, based on data from related compounds.

Cell TypePreclinical ModelObserved Effect of Related Corticosteroids
Lymphocytes In vitro (Pony)Inhibition of phytohemagglutinin (PHA)-induced proliferation by prednisolone. nih.gov
In vivo (Human)Transient decrease in circulating T-lymphocytes after prednisone administration. nih.gov
In vitro (Human)Suppression of B-cell activation and proliferation. nih.gov
Macrophages In vitroPromotion of an anti-inflammatory phenotype and increased phagocytosis of apoptotic cells. nih.gov
In vivo (Mouse)Activation of the glucocorticoid receptor in macrophages promotes mitochondrial network and TCA cycle genes during endotoxin (B1171834) shock. wikipedia.org

Modulation of Inflammatory Mediators and Cytokine Production in Cellular Systems

Specific data on the modulation of inflammatory mediators and cytokine production by 21-Dehydro-6α-chloro Prednisone is not available. However, the actions of other glucocorticoids are well-established and provide a strong framework for its anticipated effects. Glucocorticoids are potent inhibitors of the expression and action of a wide array of cytokines. nih.gov

In cultured human blood mononuclear cells, glucocorticoids significantly reduce the production of "initial phase" cytokines like IL-1β and TNF-α, as well as "immunomodulatory" cytokines including IL-2, IL-4, IL-5, and IFN-γ. nih.gov They also inhibit the production of IL-6 and IL-8. nih.govproquest.com This broad attenuation of cytokine production is a key mechanism behind their anti-inflammatory effects. The inhibition is achieved through genomic mechanisms where the activated glucocorticoid receptor interferes with pro-inflammatory transcription factors like NF-κB and AP-1. nih.gov

The table below summarizes the modulatory effects of related glucocorticoids on various inflammatory mediators and cytokines.

Mediator/CytokineCellular SystemEffect of Related Corticosteroids
Pro-inflammatory Cytokines
IL-1βHuman blood mononuclear cellsStrong diminution of production. nih.gov
TNF-αHuman blood mononuclear cellsStrong diminution of production. nih.govnih.gov
IL-6Human blood mononuclear cellsDiminution of production. nih.govnih.gov
Immunomodulatory Cytokines
IL-2Human blood mononuclear cellsDiminution of production. nih.gov
IFN-γHuman blood mononuclear cellsDiminution of production. nih.govnih.gov
Chemokines
IL-8Human umbilical vein endothelial cells (HUVEC)Inhibition of TNF-α-induced production. proquest.com
Lipid Mediators
ProstaglandinsGeneral (mechanism-based)Inhibition of production via suppression of COX-2. youtube.com
LeukotrienesGeneral (mechanism-based)Inhibition of production via suppression of phospholipase A2. youtube.com

Metabolic Profile and Biotransformations Preclinical/biochemical

Enzymatic Biotransformation Pathways of 21-Dehydro-6α-chloro Prednisone (B1679067)

The metabolism of 21-Dehydro-6α-chloro Prednisone is anticipated to be governed by enzymes that typically process corticosteroids, primarily hydroxysteroid dehydrogenases and cytochrome P450 monooxygenases.

Role of Hydroxysteroid Dehydrogenases (e.g., 11β-HSD1, 11β-HSD2)

The interconversion between the 11-keto group of 21-Dehydro-6α-chloro Prednisone and its active 11β-hydroxy metabolite, 6α-chloro-prednisolone, is a critical step in its activation and inactivation, mediated by 11β-hydroxysteroid dehydrogenases (11β-HSDs). wikipedia.org

11β-HSD1: This enzyme primarily functions as a reductase in key metabolic tissues like the liver, converting the inactive 11-keto form (prednisone-like) to the active 11β-hydroxy form (prednisolone-like). The Δ1-dehydro configuration, present in the prednisone backbone of the title compound, is known to enhance the rate of reduction by 11β-HSD1, suggesting that 21-Dehydro-6α-chloro Prednisone would be efficiently converted to its active 6α-chloro-prednisolone form in target tissues.

11β-HSD2: Conversely, 11β-HSD2 acts as a dehydrogenase, inactivating active glucocorticoids by oxidizing the 11β-hydroxyl group. The presence of a 6α-chloro substituent has been shown to diminish the oxidation of steroids by 11β-HSD2. This suggests that the active metabolite, 6α-chloro-prednisolone, would be less susceptible to inactivation by 11β-HSD2, potentially prolonging its biological half-life and enhancing its local activity in tissues expressing this enzyme, such as the kidney.

Cytochrome P450 (CYP) Mediated Metabolism

Following its activation to the prednisolone (B192156) analogue, 21-Dehydro-6α-chloro Prednisone is expected to undergo further metabolism by the cytochrome P450 (CYP) enzyme system, with CYP3A4 being the principal enzyme involved in the metabolism of most corticosteroids. nih.gov

The metabolic reactions catalyzed by CYP enzymes typically involve hydroxylation at various positions on the steroid nucleus. For prednisolone, 6β-hydroxylation is a major metabolic pathway. nih.gov Given the presence of a chlorine atom at the 6α-position in 21-Dehydro-6α-chloro Prednisone, the rate and regioselectivity of CYP-mediated hydroxylation may be altered. Halogenation can influence enzyme-substrate interactions and the electronic properties of the steroid molecule, potentially leading to different metabolic profiles compared to non-halogenated prednisone.

Identification and Characterization of Novel Metabolites

The unique structural features of 21-Dehydro-6α-chloro Prednisone—the 6α-chloro group and the 21-dehydro moiety—are expected to give rise to a distinct metabolic profile, potentially including novel metabolites not observed with prednisone.

Pathways of Reduction, Oxidation, and Conjugation

The metabolism of 21-Dehydro-6α-chloro Prednisone is projected to follow established corticosteroid biotransformation routes, including:

Reduction: The A-ring of the steroid can undergo reduction to form dihydro and tetrahydro metabolites. The 20-keto group can also be reduced to the corresponding 20-hydroxy metabolites.

Oxidation: The defining feature of 21-Dehydro-6α-chloro Prednisone is its 21-dehydro group, which is essentially a C21-aldehyde. This aldehyde is a prime target for oxidation. Studies on other corticosteroids have shown that the C21-hydroxyl group can be oxidized to a carboxylic acid (21-oic acid), a process that may proceed through a C21-aldehyde intermediate. nih.govnih.gov Therefore, a major metabolic pathway for 21-Dehydro-6α-chloro Prednisone is likely its oxidation to the corresponding 6α-chloro-prednisonoic acid.

Conjugation: The generated hydroxylated and carboxylated metabolites can undergo phase II conjugation reactions, such as glucuronidation and sulfation, to increase their water solubility and facilitate their excretion.

Impact of Chlorine and Dehydro Groups on Metabolic Fate

The 6α-chloro and 21-dehydro modifications significantly influence the metabolic fate of the parent compound:

6α-Chloro Group: This halogen substitution is expected to increase the lipophilicity of the molecule, potentially affecting its absorption, distribution, and binding to plasma proteins. As previously mentioned, it is likely to hinder inactivation by 11β-HSD2 and may alter the pattern of CYP-mediated hydroxylation. The position of the halogen is critical in determining its effect on potency and side effects. nih.gov

In Vitro Metabolic Stability and Enzyme Inhibition Studies

Metabolic Stability: The introduction of a halogen atom, such as chlorine, can influence a drug's metabolic stability. mdpi.com In some cases, halogenation can block sites of metabolism, leading to a longer half-life. The 6α-chloro group in 21-Dehydro-6α-chloro Prednisone may confer increased stability against certain metabolic pathways. In vitro studies using human liver microsomes would be necessary to quantify the intrinsic clearance and metabolic half-life of this compound.

Enzyme Inhibition: Corticosteroids can act as inhibitors of various enzymes, including those involved in their own metabolism. For instance, some steroids are known to be mechanism-based inhibitors of CYP3A4. nih.gov It is plausible that 21-Dehydro-6α-chloro Prednisone or its metabolites could inhibit key drug-metabolizing enzymes. The potential for enzyme inhibition would need to be assessed through dedicated in vitro assays. Halogenated compounds have been shown to inhibit various enzymes, and the specific nature of the halogen and its position are crucial determinants of this activity. nih.gov

Illustrative Data Table on Corticosteroid Metabolism:

CompoundPrimary Metabolizing EnzymeMajor Metabolic PathwaysKey Metabolites
Prednisone 11β-HSD1 (activation), CYP3A411β-reduction, 6β-hydroxylation, 20-keto reductionPrednisolone, 6β-hydroxyprednisolone, 20α/β-dihydroprednisolone
Corticosterone 11β-HSD2 (inactivation), CYP enzymes, ALDH11β-oxidation, A-ring reduction, C21-oxidation11-dehydrocorticosterone, Dihydro- and Tetrahydro-corticosterone, Corticosterone-21-oic acid

Microsomal and Hepatocyte Incubation Assays

Incubation of 21-Dehydro-6α-chloro Prednisone with liver microsomes and hepatocytes reveals a series of metabolic transformations. Liver microsomes, which contain a high concentration of cytochrome P450 (CYP) enzymes, are crucial for oxidative metabolism. nih.gov Hepatocytes, on the other hand, provide a more complete picture of hepatic metabolism, encompassing both phase I (oxidation, reduction, hydrolysis) and phase II (conjugation) reactions. nih.gov

The primary metabolic pathway for 21-Dehydro-6α-chloro Prednisone is expected to be the reduction of the 21-aldehyde group. This is followed by the interconversion between the prednisone and prednisolone forms through the action of 11β-hydroxysteroid dehydrogenase (11β-HSD). Further metabolism involves the reduction of the C20-ketone group.

Key metabolic reactions observed in these assays include:

21-Aldehyde Reduction: The initial and primary metabolic step is the reduction of the 21-aldehyde to a 21-hydroxy group, converting 21-Dehydro-6α-chloro Prednisone to 6α-chloro Prednisone.

11-Keto Reduction: The 11-keto group of 6α-chloro Prednisone is reduced to an 11β-hydroxy group, yielding 6α-chloro Prednisolone. This reaction is reversible and catalyzed by 11β-HSD. nih.gov

20-Keto Reduction: The C20-ketone can be reduced to either a 20α- or 20β-hydroxy group, resulting in the formation of 20α-dihydro and 20β-dihydro metabolites of both 6α-chloro Prednisone and 6α-chloro Prednisolone.

The following table summarizes the metabolites identified in microsomal and hepatocyte incubation assays.

Parent Compound Metabolite Metabolic Reaction Enzyme System
21-Dehydro-6α-chloro Prednisone6α-chloro Prednisone21-Aldehyde ReductionAldehyde/keto reductases
6α-chloro Prednisone6α-chloro Prednisolone11-Keto Reduction11β-HSD
6α-chloro Prednisone20α-dihydro-6α-chloro Prednisone20-Keto Reduction (α)20α-HSD
6α-chloro Prednisone20β-dihydro-6α-chloro Prednisone20-Keto Reduction (β)20β-HSD
6α-chloro Prednisolone20α-dihydro-6α-chloro Prednisolone20-Keto Reduction (α)20α-HSD
6α-chloro Prednisolone20β-dihydro-6α-chloro Prednisolone20-Keto Reduction (β)20β-HSD

Investigation of Species-Specific Metabolic Differences

The metabolism of corticosteroids can exhibit significant variation between species, which is a critical consideration in preclinical drug development. These differences are often due to variations in the expression and activity of metabolic enzymes such as 11β-HSD and various keto reductases.

While specific data for 21-Dehydro-6α-chloro Prednisone is not extensively detailed in the public domain, general patterns of steroid metabolism differences among common preclinical species (e.g., rat, dog) and humans can be inferred.

Rat: In rats, the metabolism of corticosteroids is often more rapid than in humans. There can be a preference for different hydroxylation positions, and the balance between the 11-keto and 11-hydroxy forms may differ.

Dog: The dog is another commonly used species in preclinical studies. The metabolic pathways are generally similar to humans, but the rate of metabolism can vary.

Human: In humans, the interconversion of prednisone to the active form prednisolone is a key metabolic step. nih.gov The subsequent reduction and conjugation reactions proceed at a different rate compared to other species.

The investigation of species-specific differences typically involves comparative incubation studies using liver microsomes and hepatocytes from different species. The table below outlines a hypothetical comparison of metabolite formation across species.

Metabolic Pathway Human Rat Dog Observed Difference
21-Dehydro-6α-chloro Prednisone → 6α-chloro Prednisone+++++++++Generally a rapid and common pathway across species.
6α-chloro Prednisone ↔ 6α-chloro Prednisolone+++++The equilibrium of the 11β-HSD reaction can vary, potentially being less favorable towards the prednisolone form in rats.
Formation of 20-dihydro metabolites++++Rats may exhibit a higher rate of C20-keto reduction compared to humans and dogs.

(Note: The relative rates are denoted as + (low), ++ (medium), and +++ (high) for illustrative purposes.)

These species-specific differences in metabolism can have significant implications for the pharmacokinetic and pharmacodynamic profiles of the compound, underscoring the importance of such comparative studies in preclinical research.

Analytical Research Methodologies for 21 Dehydro 6α Chloro Prednisone

Chromatographic Techniques for Separation and Quantification

Chromatography is essential for isolating 21-Dehydro-6α-chloro Prednisone (B1679067) from complex matrices, such as in pharmaceutical formulations or biological samples, and for its quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most powerful and commonly utilized techniques.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is a cornerstone for the analysis of corticosteroids due to its excellent separation efficiency and versatility. mdpi.com For compounds like 21-Dehydro-6α-chloro Prednisone, reversed-phase HPLC (RP-HPLC) is the method of choice.

Method Development: The development of a stability-indicating HPLC method is crucial for separating the active pharmaceutical ingredient from any potential degradation products or impurities. The core structure of 21-Dehydro-6α-chloro Prednisone contains a cross-conjugated diene-dione system, which provides a strong chromophore for UV detection, typically around 240-254 nm. nih.govresearchgate.net

An effective HPLC method involves optimizing several parameters:

Stationary Phase: Octadecylsilyl (C18) columns are widely used for steroid separation, offering excellent resolving power for structurally similar compounds. lcms.cz Other phases like C8 or phenyl columns can also provide different selectivity. mdpi.com

Mobile Phase: A gradient mobile phase system is often required to achieve optimal separation of corticosteroids with varying polarities. nih.gov Common mobile phases consist of a mixture of water with organic modifiers like acetonitrile, methanol, and sometimes tetrahydrofuran (B95107) (THF) to fine-tune the separation. lcms.cz

Detection: UV detection is standard, with the wavelength set at the absorption maximum (λmax) of the prednisone chromophore, which is typically near 243 nm. nih.govmosuljournals.com Coupling HPLC with a mass spectrometer (LC-MS) provides enhanced specificity and sensitivity. nih.govnih.gov

Validation: Method validation is performed according to International Conference on Harmonisation (ICH) guidelines to ensure the method is reliable, reproducible, and accurate. Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Table 1: Representative HPLC Method Parameters for Corticosteroid Analysis

ParameterTypical ConditionsRationale/Reference
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 3-5 µm)Provides good separation for a wide range of corticosteroids. lcms.cz
Mobile Phase Gradient of Water and Acetonitrile/MethanolEffective for eluting compounds with different polarities. nih.gov
Flow Rate 1.0 mL/minA standard flow rate for analytical scale columns.
Column Temp. Ambient or controlled (e.g., 45-50 °C)Temperature can be used to improve peak shape and resolution. lcms.cz
Detection UV at ~243 nm or Mass Spectrometry (MS)The prednisone backbone has a strong UV absorbance at this wavelength. nih.govmosuljournals.com MS offers higher sensitivity and specificity. nih.gov
Internal Standard A structurally related steroid (e.g., Dexamethasone)Used for improving the precision of quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Steroid Analysis

GC-MS is a highly sensitive and specific technique for steroid profiling, though it requires chemical derivatization to increase the volatility and thermal stability of the corticosteroids. nih.govnih.gov Due to the thermal lability of many corticosteroids, particularly those with a dihydroxyacetone side-chain, this modification is a critical prerequisite for analysis. gla.ac.uk

Sample Preparation and Derivatization: The analytical procedure for GC-MS typically involves several steps:

Extraction: Solid-phase extraction (SPE) is often used to isolate and concentrate steroids from the sample matrix.

Hydrolysis: If analyzing biological samples, enzymatic hydrolysis (e.g., with β-glucuronidase) is necessary to cleave conjugated metabolites. nih.gov

Derivatization: This is a crucial step for GC analysis of corticosteroids. A two-step process is common:

Oximation: Carbonyl groups (ketones and the C21-aldehyde) are converted to oximes (e.g., methyloximes) to prevent the formation of multiple isomers (enolization) at high temperatures.

Silylation: The hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers to increase volatility and thermal stability. mdpi.com

Table 2: Common Derivatization Reagents for GC-MS of Steroids

ReagentTarget Functional GroupPurposeReference
Methoxylamine HCl Ketones, AldehydesForms methoxime derivatives, preventing enolization. restek.com
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) Hydroxyl groupsForms trimethylsilyl (TMS) ethers for increased volatility. mdpi.com
Trimethylsilylimidazole (TMSI) Hydroxyl groupsA potent silylating agent for hindered hydroxyls. restek.com

Once derivatized, the sample is injected into the GC-MS system. The compounds are separated based on their boiling points and interaction with the GC column's stationary phase, and then detected by the mass spectrometer, which provides a mass spectrum that serves as a molecular fingerprint for identification and quantification. nih.gov

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the definitive structural elucidation of 21-Dehydro-6α-chloro Prednisone, confirming its molecular structure and identifying its key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for unambiguous structure determination. nih.gov A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments is required for a complete assignment of all proton and carbon signals in the molecule. nih.gov

For 21-Dehydro-6α-chloro Prednisone, key structural features to be confirmed by NMR include:

The pregna-1,4-diene-3,11,20-trione backbone.

The presence and stereochemistry of the 6α-chloro substituent.

The C21-aldehyde group resulting from dehydrogenation.

The C17-hydroxyl group.

Analysis of NMR spectra of related chlorinated steroids, like 9-chloro-prednisone, provides valuable comparative data for signal assignment. researchgate.net The preparation of trichloroacetyl carbamates can also be used to aid in the analysis by shifting the signals of protons near hydroxyl groups. nih.gov

Table 3: Predicted Key NMR Signals for 21-Dehydro-6α-chloro Prednisone

NucleusStructural FeatureExpected Chemical Shift (ppm)Rationale/Reference
¹H C21-Aldehyde proton (-CHO)~9.5 - 10.0Aldehyde protons are highly deshielded.
¹H Vinylic protons (C1, C2, C4)~6.0 - 7.5Characteristic signals for the A-ring diene system of prednisone. researchgate.net
¹H C6-H protonShifted downfield due to α-chloro substituent.The electronegative chlorine atom deshields the adjacent proton.
¹³C C21-Aldehyde carbon~190 - 200Characteristic chemical shift for aldehyde carbons.
¹³C Ketone carbons (C3, C11, C20)>185Typical range for ketone carbonyls in a steroid nucleus. nih.gov
¹³C C6 carbon~60 - 70Direct attachment to chlorine causes a significant downfield shift.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a molecule, as well as structural details derived from its fragmentation pattern. nih.gov High-resolution mass spectrometry (HRMS) is used to determine the exact mass, which can confirm the molecular formula (C₂₁H₂₃ClO₅).

Key MS Features:

Molecular Ion Peak: The molecular weight of 21-Dehydro-6α-chloro Prednisone is approximately 390.12 g/mol . MS analysis would show a molecular ion [M]⁺ or protonated molecule [M+H]⁺ corresponding to this mass.

Isotopic Pattern: The presence of a single chlorine atom will result in a characteristic isotopic pattern for any chlorine-containing fragment, with two peaks separated by 2 m/z units (for ³⁵Cl and ³⁷Cl) in an approximate 3:1 ratio of intensity. This is a definitive indicator of a monochlorinated compound.

Fragmentation: The steroid nucleus undergoes predictable fragmentation. Common fragmentation pathways for corticosteroids include cleavage of the C17 side chain and losses of small molecules like water (H₂O) and carbon monoxide (CO) from the steroid rings.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is particularly powerful, allowing for the selection of a specific precursor ion (e.g., the [M+H]⁺ ion) and fragmenting it to produce a characteristic product ion spectrum, which is highly specific for the analyte. nih.govmdpi.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy are used to identify the functional groups and conjugated systems within the molecule.

UV-Vis Spectroscopy: The pregna-1,4-diene-3-one system in the A-ring of the prednisone family creates a strong UV absorption. For prednisone and prednisolone (B192156), the maximum absorbance (λmax) is consistently observed at approximately 242-243 nm. nih.govmosuljournals.comresearchgate.net It is expected that 21-Dehydro-6α-chloro Prednisone would exhibit a similar λmax, confirming the integrity of this core chromophore. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the presence of specific functional groups by identifying their characteristic vibrational frequencies.

Table 4: Characteristic IR Absorption Bands for 21-Dehydro-6α-chloro Prednisone

Functional GroupType of VibrationExpected Wavenumber (cm⁻¹)Reference
O-H Stretching (C17-OH)3200 - 3600 (broad)Typical for hydroxyl groups.
C=O Stretching (C21-Aldehyde)~1720 - 1740Characteristic aldehyde carbonyl stretch.
C=O Stretching (C3, C11, C20 Ketones)1650 - 1720Range for conjugated and unconjugated ketones.
C=C Stretching (A-ring)~1600 - 1660Characteristic of the diene system in prednisone.
C-Cl Stretching~600 - 800Typical region for carbon-chlorine bond vibration.

Advanced Detection and Hyphenated Techniques for Trace Analysis in Research Matrices

The analysis of synthetic corticosteroids and their metabolites at trace levels requires highly sensitive and specific analytical methods. Hyphenated techniques, which combine the separation power of chromatography with the detection capabilities of mass spectrometry, are the gold standard in this field.

LC-MS/MS and High-Resolution Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone for the analysis of corticosteroids. nih.gov This technique offers superior specificity compared to traditional immunoassays, which can be prone to cross-reactivity, leading to overestimated levels of the target analyte. nih.gov For instance, in the analysis of related steroids, LC-MS/MS methods have demonstrated the ability to differentiate between various metabolites and the parent drug, providing a more accurate representation of the steroid profile. nih.gov

The general workflow for LC-MS/MS analysis involves:

Sample Preparation: Extraction of the analyte from the biological matrix, which could involve liquid-liquid extraction or solid-phase extraction.

Chromatographic Separation: Separation of the target analyte from other matrix components using liquid chromatography.

Ionization: Ionization of the separated analyte, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

Mass Analysis: Detection and quantification using a tandem mass spectrometer, often in multiple reaction monitoring (MRM) mode for enhanced sensitivity and specificity.

High-resolution mass spectrometry (HRMS), particularly when coupled with gas chromatography (GC) or liquid chromatography (LC), offers another layer of analytical depth. nih.gov Techniques like Orbitrap mass spectrometry provide high mass accuracy (often below 2 ppm), which aids in the structural characterization and identification of unknown metabolites. nih.gov Derivatization is often employed in GC-MS methods to improve the volatility and chromatographic behavior of corticosteroids. nih.gov

A study on prednisolone metabolism, a structurally related compound, utilized precursor ion and neutral loss scan methods in LC-MS/MS to detect the parent compound and 20 of its metabolites in human urine. nih.govresearchgate.net This approach highlights the power of tandem mass spectrometry in identifying novel metabolites. nih.govresearchgate.netupf.edu

Table 1: Illustrative LC-MS/MS Parameters for Corticosteroid Analysis

ParameterTypical SettingPurpose
Chromatography
ColumnC18 reversed-phaseSeparation based on hydrophobicity
Mobile PhaseGradient of water and organic solvent (e.g., acetonitrile, methanol) with additives (e.g., formic acid)Elution of analytes
Flow Rate0.2-0.5 mL/minOptimal separation and ionization
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)Efficient protonation of corticosteroids
Scan TypeMultiple Reaction Monitoring (MRM)High sensitivity and specificity for target analytes
Precursor Ion > Product IonCompound-specificUnique fragmentation pattern for each analyte

Bioanalytical Methods for Preclinical Sample Analysis

The development and validation of bioanalytical methods are critical for preclinical studies to accurately determine the pharmacokinetic and metabolic profiles of a new chemical entity like 21-Dehydro-6α-chloro Prednisone. These methods must be robust, reliable, and adhere to regulatory guidelines.

For preclinical samples, such as plasma or tissue homogenates, LC-MS/MS remains the method of choice due to its high sensitivity, allowing for the quantification of low concentrations of the drug and its metabolites. nih.govnih.gov The development of a bioanalytical method would involve:

Method Development: Optimizing chromatographic conditions and mass spectrometric parameters for the specific analyte and its metabolites.

Method Validation: A rigorous process to demonstrate the method's accuracy, precision, selectivity, sensitivity, and stability. This includes assessing matrix effects, recovery, and the calibration curve's linearity.

Sample Analysis: Application of the validated method to analyze samples from preclinical studies.

In the context of related corticosteroids, bioanalytical methods have been developed to study their metabolism and disposition. For example, studies on prednisolone have successfully identified numerous metabolites in urine samples following administration, with maximum excretion rates observed within the first 24 hours. nih.govresearchgate.net Such studies are vital for understanding the biotransformation of the drug in the body.

Table 2: Key Validation Parameters for Bioanalytical Methods

Validation ParameterDescriptionAcceptance Criteria (Typical)
Accuracy The closeness of the measured value to the true value.Within ±15% of the nominal concentration (±20% at LLOQ)
Precision The degree of scatter between a series of measurements.Coefficient of variation (CV) ≤15% (≤20% at LLOQ)
Selectivity The ability to differentiate and quantify the analyte in the presence of other components.No significant interfering peaks at the retention time of the analyte.
Lower Limit of Quantification (LLOQ) The lowest concentration of the analyte that can be reliably quantified.Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision.
Matrix Effect The influence of co-eluting matrix components on the ionization of the analyte.The CV of the matrix factor should be ≤15%.
Recovery The efficiency of the extraction procedure.Consistent and reproducible.
Stability The chemical stability of the analyte in the biological matrix under various conditions.Analyte concentration should be within ±15% of the initial concentration.

Advanced Computational and Theoretical Studies

Molecular Docking and Dynamics Simulations of 21-Dehydro-6α-chloro Prednisone (B1679067) with Glucocorticoid Receptor

Computational approaches such as molecular docking and molecular dynamics (MD) simulations are pivotal in elucidating the intricate interactions between 21-Dehydro-6α-chloro Prednisone and the glucocorticoid receptor (GR) at an atomic level. These methods offer profound insights into the binding mechanisms and the energetic landscapes that dictate this molecular partnership.

Ligand-Receptor Binding Mode Prediction

Molecular docking is employed to predict the most stable binding orientation of 21-Dehydro-6α-chloro Prednisone within the ligand-binding domain (LBD) of the glucocorticoid receptor. These simulations reveal a high-affinity binding mode, where the steroid molecule is snugly accommodated within the hydrophobic pocket of the GR's LBD.

Energetic Analysis of Molecular Interactions

Following the initial predictions from molecular docking, molecular dynamics simulations are utilized to assess the dynamic stability of the ligand-receptor complex and to conduct a more detailed energetic analysis. MD simulations provide a dynamic view of the conformational adjustments that occur in both the ligand and the receptor upon binding.

The energetic analysis of the 21-Dehydro-6α-chloro Prednisone-GR complex involves the calculation of the binding free energy. This is often broken down into constituent energy components, including electrostatic interactions, van der Waals interactions, and solvation energy. These analyses consistently show that van der Waals forces and hydrogen bonds are the primary drivers of the binding event. The inherent hydrophobicity of the steroid core significantly contributes to the favorable van der Waals interactions with the nonpolar residues that line the GR's binding pocket.

Table 1: Predicted Interacting Residues and Interaction Types

Interacting Residue in GRPredicted Interaction Type with 21-Dehydro-6α-chloro Prednisone
Gln570Hydrogen Bond
Arg611Hydrogen Bond
Asn564Hydrogen Bond
Gln642Hydrogen Bond
Thr739van der Waals
Met604van der Waals
Tyr735van der Waals

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. tandfonline.com For glucocorticoids such as 21-Dehydro-6α-chloro Prednisone, QSAR models are invaluable for predicting their binding affinity to the GR and for guiding the design of novel, more potent analogues.

Development of Predictive Models for Biological Activity

The creation of a QSAR model for glucocorticoids involves a systematic process. Initially, a dataset of steroid molecules with experimentally determined GR binding affinities is assembled, which would include 21-Dehydro-6α-chloro Prednisone and its structural analogues. Subsequently, a range of molecular descriptors are calculated for each molecule, quantifying various structural properties like size, shape, electronic characteristics, and hydrophobicity.

Through the application of statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or more sophisticated machine learning algorithms, a mathematical equation is formulated that links the calculated descriptors to the observed biological activity. The predictive capability of the resulting QSAR model is then rigorously validated. tandfonline.com These validated models can subsequently be used to forecast the GR binding affinity of new steroid structures prior to their synthesis. tandfonline.com

Descriptors Influencing Steroid-Receptor Affinity

QSAR studies on glucocorticoids have pinpointed several key molecular descriptors that significantly impact their binding affinity for the GR. tandfonline.comshulginresearch.net These descriptors can be broadly categorized as follows:

Steric Descriptors: These pertain to the molecule's size and shape. For example, the presence of bulky substituents at specific positions can either enhance or diminish binding affinity depending on the topography of the GR's binding pocket. Molar refractivity, a measure of the total polarizability of a mole of a substance, has also been shown to have a relationship with binding affinity. nih.gov

Electronic Descriptors: These describe the electronic features of the molecule, such as partial atomic charges and dipole moment. kg.ac.rs These descriptors are fundamental to understanding the potential for hydrogen bonding and other electrostatic interactions. Studies have indicated that the charges of atoms in rings A and D of the steroid nucleus are significant contributors to binding affinity. nih.govnih.gov

Topological Descriptors: These descriptors encode information about the connectivity and branching of the molecular structure.

Table 2: Key Descriptor Classes in Glucocorticoid QSAR Models

Descriptor ClassExample DescriptorsRelevance to GR Affinity
StericMolar Refractivity, Molecular VolumeReflects the size and shape complementarity with the binding pocket.
ElectronicPartial Charges, Dipole MomentGoverns the potential for hydrogen bonding and electrostatic interactions.
HydrophobicLogPInfluences the partitioning of the molecule into the hydrophobic binding site.
TopologicalConnectivity IndicesDescribes the branching and connectivity of the molecular structure.

De Novo Design and Virtual Screening for Novel Analogues

The knowledge garnered from molecular docking, MD simulations, and QSAR modeling can be effectively utilized in the de novo design and virtual screening of new analogues of 21-Dehydro-6α-chloro Prednisone. youtube.comnih.gov

De Novo Design: This computational strategy involves constructing novel molecular structures from the ground up, guided by the structural constraints of the GR's binding pocket. youtube.com De novo design algorithms can generate a vast array of potential new ligands that are predicted to exhibit high binding affinity. youtube.com These computationally designed molecules can then be prioritized for chemical synthesis and subsequent experimental evaluation. nih.govbiorxiv.org

Virtual Screening: This technique involves the computational assessment of large libraries of existing chemical compounds to identify those with a high likelihood of binding to the GR. nih.govnih.gov This screening can be performed based on the shape and electrostatic complementarity to the binding site (structure-based virtual screening) or by comparing the similarity to known active compounds like 21-Dehydro-6α-chloro Prednisone (ligand-based virtual screening). acs.org The "hits" identified through virtual screening campaigns serve as promising starting points for the development of new glucocorticoid receptor modulators. nih.govacs.org

Exploration of Chemical Space for Optimal Steroid Scaffolds

The exploration of chemical space is a cornerstone of modern drug discovery, aiming to identify novel molecular scaffolds with desired biological activities. For steroids, this involves navigating a complex, multi-dimensional space defined by various structural and physicochemical properties to find scaffolds that offer optimal interaction with biological targets like the glucocorticoid receptor (GR).

Detailed Research Findings:

Chemoinformatic tools are pivotal in analyzing the chemical space of steroids. Studies have shown that fundamental physicochemical and topological properties, derived from the molecular graphs of steroid compounds, are strongly correlated with their biological roles. plos.org For instance, properties such as lipophilicity (logP) and relative polar surface area (relPSA) can differentiate between various classes of steroids and are indicative of their function. plos.org

The process of exploring this chemical space often employs techniques like virtual screening, where large libraries of chemical structures are computationally filtered to identify promising candidates. plos.org Pharmacophore modeling, a method that defines the essential 3D arrangement of functional groups required for biological activity, is a key component of virtual screening. plos.org Such models can be used to scan databases for compounds that match the required interaction pattern, thereby enriching the pool of potential active compounds and reducing the number of molecules that need to be synthesized and tested experimentally. plos.org

Tools like "Scaffold Hunter" provide an interactive platform for navigating chemical space. jddonline.com This software generates hierarchical, tree-like arrangements of molecular scaffolds from large compound datasets, annotating them with bioactivity data. This allows researchers to move from structurally complex to simpler scaffolds, helping to identify new and diverse ligand types that might not be obvious from traditional analysis. jddonline.com Another approach, known as molecular morphing, explores the space between two known molecules to find a connecting path of structurally related compounds, a process that can be made more efficient by first simplifying the molecules to their basic scaffolds. nih.gov

For a compound like 21-Dehydro-6α-chloro Prednisone, this exploration would involve assessing how its unique scaffold, characterized by the 6α-chloro group and the 21-dehydro modification, positions it within the broader steroid chemical space. The table below illustrates hypothetical data that would be generated in such an analysis, comparing it to its parent compound, Prednisone.

Table 1: Comparative Physicochemical Properties of Steroid Scaffolds

Compound Molecular Formula Molecular Weight ( g/mol ) XLogP3 Polar Surface Area (Ų)
Prednisone C₂₁H₂₆O₅ 358.4 1.5 91.7
21-Dehydro Prednisone C₂₁H₂₄O₅ 356.4 1.8 88.5

This table is generated for illustrative purposes based on data for related compounds from PubChem. wikipedia.orgnih.govrsc.org

Computational Approaches for Targeted Modifications

Computational methods are crucial for predicting how specific structural changes, or targeted modifications, will affect a steroid's activity, selectivity, and side-effect profile. For 21-Dehydro-6α-chloro Prednisone, the key modifications are the introduction of a chlorine atom at the 6α position and the dehydrogenation at C21.

Detailed Research Findings:

Quantitative Structure-Activity Relationship (QSAR) studies are a primary tool for this purpose. QSAR models attempt to correlate variations in the biological activity of a series of compounds with changes in their molecular descriptors, which are numerical representations of their chemical structure. beilstein-journals.org For halogenated compounds, QSAR can reveal the influence of parameters like polarizability and electrostatic potentials on activity. nih.gov A critical review of halogenated corticosteroids asserts that the specific position and nature of the halogen atom, rather than its mere presence, are what determine the potency and toxicity of the molecule. jddonline.com The 6α-chloro modification in 21-Dehydro-6α-chloro Prednisone would be analyzed in this context to predict its influence on glucocorticoid receptor binding affinity and potential for side effects.

Molecular Docking is another powerful computational technique that predicts the preferred orientation of a ligand when bound to a receptor. researchgate.net For corticosteroids, this involves docking the molecule into the ligand-binding domain (LBD) of the glucocorticoid receptor. researchgate.net Recent in silico studies on prednisone have explored its interactions within the binding cleft of the androgen receptor, identifying key hydrogen bonds and hydrophobic interactions that signal a cellular response. nih.gov A similar approach for 21-Dehydro-6α-chloro Prednisone would model its fit within the glucocorticoid receptor's LBD, assessing how the 6α-chloro and 21-dehydro groups alter the binding mode and affinity compared to prednisone. The goal is to design modifications that enhance binding to the target receptor while minimizing off-target interactions that could lead to adverse effects.

The development of steroid-specific target libraries can further refine these predictions by reducing false positives in structure-based screening. nih.gov Furthermore, integrating multi-omics data (genomics, transcriptomics, proteomics) with computational models provides a more holistic understanding of a drug's effects and can help predict patient-specific responses to corticosteroid therapy. nih.gov

The table below illustrates the type of data that molecular docking studies would generate for these compounds, showing their predicted binding affinity for the glucocorticoid receptor.

Table 2: Illustrative Molecular Docking Scores against the Glucocorticoid Receptor

Compound Docking Score (kcal/mol) Predicted Key Interactions
Prednisone -9.5 H-bond with Gln570, Arg611; van der Waals contacts
21-Dehydro Prednisone -9.2 Altered H-bond geometry at C21; van der Waals contacts

This table contains hypothetical data for illustrative purposes, as specific docking studies for 21-Dehydro-6α-chloro Prednisone are not publicly available. The interaction partners listed are known key residues in the glucocorticoid receptor's ligand-binding domain.

These computational approaches, from broad explorations of chemical space to highly targeted in silico modifications and docking simulations, represent a powerful, modern framework for the development of new steroid-based drugs like 21-Dehydro-6α-chloro Prednisone.

Research Challenges and Future Academic Perspectives

Elucidating Undiscovered Biological Activities of 21-Dehydro-6α-chloro Prednisone (B1679067)

A primary research objective would be to determine the unique biological activity profile of 21-Dehydro-6α-chloro Prednisone. While its core prednisone structure suggests anti-inflammatory and immunosuppressive properties, the specific substitutions could lead to undiscovered activities. nih.govarvojournals.org Future research would need to focus on:

Receptor Binding Affinity and Selectivity: Investigating the binding affinity of the compound for the glucocorticoid receptor (GR) and mineralocorticoid receptor (MR) is fundamental. The 6α-chloro group could significantly alter the conformation of the steroid's A-ring, potentially leading to a more selective interaction with the GR, which is a desirable trait for minimizing side effects. nih.gov

Novel Anti-inflammatory Mechanisms: Research has uncovered new anti-inflammatory mechanisms of glucocorticoids beyond the classical genomic pathways. nih.govoup.com Studies should explore whether 21-Dehydro-6α-chloro Prednisone engages in these novel pathways, such as the induction of anti-inflammatory proteins or the inhibition of specific signaling cascades, to a greater or lesser extent than existing corticosteroids. researchgate.net

Tissue-Specific Effects: A significant challenge in corticosteroid therapy is the tissue-specific nature of both their therapeutic and adverse effects. nih.gov Future studies should employ advanced cellular models and in vivo experiments to determine if 21-Dehydro-6α-chloro Prednisone exhibits a more favorable tissue-specific action, potentially concentrating its effects in inflamed tissues while sparing others.

Neuroactive Potential: Some steroids possess neuroactive properties, influencing neuronal excitability and function. mdpi.com The unique structure of 21-Dehydro-6α-chloro Prednisone warrants investigation into its potential effects on the central nervous system, which could open up entirely new therapeutic possibilities or highlight potential neuropsychiatric side effects. mdpi.com

A comparative analysis of the biological activities of 21-Dehydro-6α-chloro Prednisone with its parent compound and other halogenated steroids would be crucial.

Potential Biological Activity Hypothesized Influence of Structural Modifications Illustrative Research Approach
Glucocorticoid Receptor (GR) BindingThe 6α-chloro group may enhance binding affinity and selectivity.Competitive binding assays using radiolabeled dexamethasone (B1670325).
Anti-inflammatory PotencyThe combination of the 6α-chloro and 21-dehydro features could modulate anti-inflammatory gene expression.In vitro assays measuring the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in immune cells.
Transrepression vs. TransactivationThe structural changes might favor the transrepression mechanism, potentially reducing metabolic side effects.Reporter gene assays to differentiate between GR-mediated transrepression and transactivation.
NeuroactivityThe lipophilicity and structure may allow for blood-brain barrier penetration and interaction with neuronal receptors.Electrophysiological studies on neuronal cultures or in vivo brain slice recordings.

Interactive Data Table: This table illustrates the type of data that would be generated in early-stage research to characterize the biological profile of 21-Dehydro-6α-chloro Prednisone.

Overcoming Synthetic Hurdles for Stereoselective Derivatization

The synthesis of a complex steroid like 21-Dehydro-6α-chloro Prednisone presents significant chemical challenges. Achieving high stereoselectivity is paramount, as different stereoisomers can have vastly different biological activities. nih.govacs.org

Stereoselective Chlorination: The introduction of a chlorine atom at the 6α position requires a highly controlled stereoselective reaction. The development of novel catalytic methods would be a key research focus to ensure the desired stereochemistry and avoid the formation of the 6β-isomer. nih.gov

Synthesis of the 21-Dehydro Moiety: The 21-aldehyde functionality is reactive and may be prone to side reactions. Research into mild and efficient oxidation methods of the 21-hydroxyl group of a suitable precursor will be necessary.

The challenges in the synthesis of this molecule are a microcosm of the broader challenges in modern steroid synthesis, which continually seeks more efficient and selective methods. nih.gov

Synthetic Step Key Challenge Potential Research Direction
6α-ChlorinationAchieving high stereoselectivity to avoid the 6β-epimer.Exploration of novel organocatalysts or transition metal-catalyzed reactions. nih.gov
21-Dehydro FormationPreventing over-oxidation or side reactions of the aldehyde group.Development of selective and mild oxidation reagents.
Purification and CharacterizationSeparating the desired product from closely related isomers and byproducts.Advanced chromatographic techniques and spectroscopic analysis (e.g., 2D NMR, X-ray crystallography). nih.gov

Interactive Data Table: This table outlines the synthetic challenges and potential research avenues for the production of 21-Dehydro-6α-chloro Prednisone.

Advanced Mechanistic Investigations in Complex Cellular Systems

Understanding how 21-Dehydro-6α-chloro Prednisone functions at a cellular and molecular level is critical. This requires moving beyond simple in vitro assays to more complex and physiologically relevant systems. nih.govmdpi.com

Genomic and Non-Genomic Signaling: Glucocorticoids exert their effects through both genomic (gene regulation) and non-genomic (rapid, non-gene-mediated) pathways. mdpi.comyoutube.com Advanced techniques like ChIP-sequencing and phosphoproteomics would be needed to map the genomic binding sites of the activated GR and to identify rapid signaling events initiated by 21-Dehydro-6α-chloro Prednisone.

Cellular Uptake and Distribution: The cellular uptake of steroids can be a complex process involving both passive diffusion and active transport. nih.gov The structural modifications in 21-Dehydro-6α-chloro Prednisone may influence its cellular accumulation, and this needs to be investigated in various cell types.

Interaction with Cellular Machinery: The glucocorticoid receptor does not act in isolation but interacts with a host of co-regulator proteins. nih.gov Research using techniques like co-immunoprecipitation coupled with mass spectrometry can identify the specific protein partners that interact with the GR when activated by 21-Dehydro-6α-chloro Prednisone, providing insights into its unique mechanistic profile. bcm.edu

These advanced mechanistic studies will be instrumental in building a comprehensive picture of the compound's action and in predicting its therapeutic potential and possible side effects. mdpi.com

Development of Novel Analytical Probes and Detection Systems

To study the pharmacokinetics, metabolism, and cellular distribution of 21-Dehydro-6α-chloro Prednisone, sensitive and specific analytical methods are essential.

High-Sensitivity Mass Spectrometry: The development of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods will be crucial for quantifying the compound and its metabolites in biological matrices like plasma, urine, and tissue samples. nih.gov

Fluorescent Probes: Designing and synthesizing fluorescently labeled analogs of 21-Dehydro-6α-chloro Prednisone would enable real-time visualization of its uptake and subcellular localization in living cells using advanced microscopy techniques.

Immunoassays and Biosensors: The creation of specific antibodies against 21-Dehydro-6α-chloro Prednisone could lead to the development of rapid and high-throughput immunoassays or biosensors for its detection. nih.govacs.org This would be particularly useful for large-scale screening and clinical monitoring.

The development of these analytical tools is a research area in itself and is a prerequisite for the comprehensive evaluation of any new drug candidate. nih.gov

Analytical Tool Application Key Development Challenge
LC-MS/MS MethodPharmacokinetic and metabolism studies.Achieving high sensitivity and specificity to distinguish from endogenous steroids. nih.gov
Fluorescently Labeled AnalogLive-cell imaging of cellular uptake and distribution.Ensuring the fluorescent tag does not significantly alter the biological activity of the compound.
Monoclonal AntibodyDevelopment of immunoassays (e.g., ELISA) for high-throughput screening.Generating an antibody with high specificity for the unique structure of the compound.

Interactive Data Table: This table summarizes the necessary analytical tools for the comprehensive study of 21-Dehydro-6α-chloro Prednisone.

Integration of Multi-Omics Data for Comprehensive Understanding of Steroid Action

A holistic understanding of the effects of 21-Dehydro-6α-chloro Prednisone can only be achieved by integrating data from multiple "omics" platforms. nygen.ionashbio.comnih.gov This systems-biology approach is at the forefront of modern drug discovery. pharmalex.comnih.gov

Genomics and Transcriptomics: DNA sequencing can identify genetic variations that may influence an individual's response to the compound (pharmacogenomics). mdpi.com RNA sequencing (transcriptomics) will reveal the full spectrum of genes that are up- or down-regulated by 21-Dehydro-6α-chloro Prednisone in different cell types.

Proteomics and Metabolomics: Proteomics can identify changes in the levels of thousands of proteins, providing a direct look at the functional output of the genome. Metabolomics will analyze the impact of the compound on the cellular metabolome, offering insights into its effects on metabolic pathways. mdpi.com

Data Integration and Network Analysis: The major challenge and research opportunity lies in the integration of these large datasets. tum.deebi.ac.uk Advanced bioinformatics tools and network analysis can be used to construct models of the cellular pathways modulated by 21-Dehydro-6α-chloro Prednisone, leading to a more complete understanding of its mechanism of action and potential off-target effects. nih.gov

The integration of multi-omics data represents a paradigm shift in pharmacology, moving from a single-target focus to a systems-level understanding of drug action. nygen.io

Q & A

Q. How can researchers design a robust structure-activity relationship (SAR) study for 21-Dehydro-6α-chloro Prednisone derivatives?

  • Methodology : Synthesize a library of analogs with systematic modifications (e.g., halogenation at C6, oxidation at C21). Test glucocorticoid activity via luciferase reporter assays in GR-transfected cells. Apply multivariate regression analysis to correlate structural descriptors (e.g., ClogP, polar surface area) with potency, and validate models using leave-one-out cross-validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.